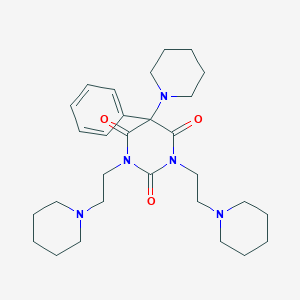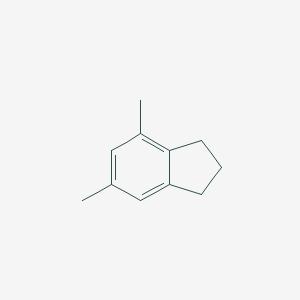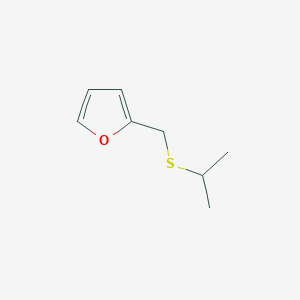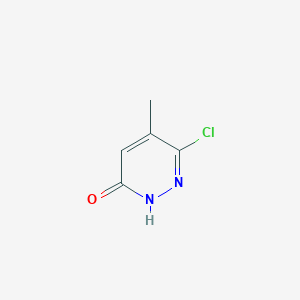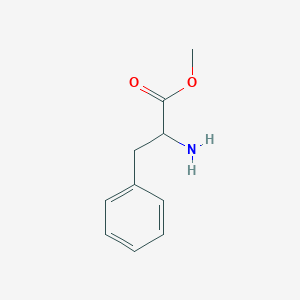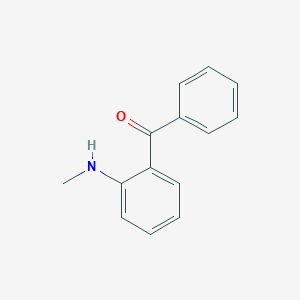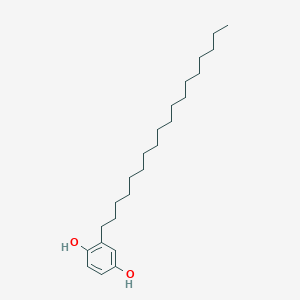
2-Octadecylhydroquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Octadecylhydroquinone is an organic compound with the molecular formula C24H42O2 It is a derivative of hydroquinone, where one of the hydrogen atoms on the benzene ring is replaced by an octadecyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Octadecylhydroquinone can be synthesized through a green, lithium salt-free method involving hydroalcoholic media. The process typically uses water/ethanol as the solvent and potassium carbonate as a base. The reaction involves a tandem aldolic condensation, isomerization, and aromatization between 1,4-cyclohexanedione and an alkylaldehyde .
Industrial Production Methods
Industrial production of this compound often involves the Friedel-Crafts alkylation of hydroquinone. This method, however, has drawbacks such as polyalkylation and the use of toxic reagents. An alternative method involves the use of 1,4-cyclohexanedione and alkylaldehydes in the presence of lithium chloride at high temperatures .
Analyse Chemischer Reaktionen
Types of Reactions
2-Octadecylhydroquinone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinone derivatives.
Substitution: Ethers or esters.
Wissenschaftliche Forschungsanwendungen
2-Octadecylhydroquinone has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential use in drug formulations.
Industry: Used in the production of polymers and other materials
Wirkmechanismus
The mechanism of action of 2-Octadecylhydroquinone involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups on the benzene ring can form hydrogen bonds with target molecules, affecting their activity. The octadecyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Catechol (1,2-dihydroxybenzene): Known for its antioxidant properties.
Resorcinol (1,3-dihydroxybenzene): Used in the production of resins and adhesives.
Hydroquinone (1,4-dihydroxybenzene): Commonly used in skin-lightening products.
Uniqueness
2-Octadecylhydroquinone is unique due to the presence of the long octadecyl chain, which imparts distinct physical and chemical properties
Eigenschaften
CAS-Nummer |
1706-70-3 |
|---|---|
Molekularformel |
C24H42O2 |
Molekulargewicht |
362.6 g/mol |
IUPAC-Name |
2-octadecylbenzene-1,4-diol |
InChI |
InChI=1S/C24H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-21-23(25)19-20-24(22)26/h19-21,25-26H,2-18H2,1H3 |
InChI-Schlüssel |
GDOYYIKTCYJSRI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCC1=C(C=CC(=C1)O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCC1=C(C=CC(=C1)O)O |
| 1706-70-3 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


